Secoisolariciresinol monoglucoside
描述
Secoisolariciresinol monoglucoside is a lignan, a type of phytoestrogen found in various plants, particularly in flaxseed. It is an intermediate compound in the biosynthesis of secoisolariciresinol diglucoside, which is known for its health-promoting properties, including antioxidant, anticancer, and anti-inflammatory effects .
科学研究应用
Secoisolariciresinol monoglucoside has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other lignans and phytoestrogens.
Biology: Studies focus on its role in plant metabolism and its impact on human health.
Medicine: Research explores its potential in treating chronic diseases such as cancer, diabetes, and cardiovascular ailments.
Industry: It is used in the production of nutraceuticals and functional foods due to its health benefits
作用机制
Target of Action
Secoisolariciresinol monoglucoside (SMG) is primarily targeted by the enzyme UGT74S1 . This enzyme is responsible for glucosylating secoisolariciresinol (SECO) into SMG and secoisolariciresinol diglucoside (SDG) in flax .
Mode of Action
UGT74S1 sequentially glucosylates SECO into SMG and SDG . The glucosylation activity of UGT74S1 towards SECO is seven-fold higher than that of its closely related genes, UGT74S4 and UGT74S3 . These two genes, unlike UGT74S1, fail to glucosylate SMG into SDG .
Biochemical Pathways
The glucosylation of SECO into SMG and SDG by UGT74S1 is a key step in the biosynthesis of flax lignans . These lignans are usually found in a glycosylated form, SDG, and ester-lined within oligomeric chains .
Pharmacokinetics
It is known that ingested sdg, a closely related compound, is converted into mammalian lignans, enterodiol (end) and enterolactone (enl), by gut microflora enzymes . These mammalian lignans have been found to negatively correlate with the incidence of breast cancer .
Result of Action
The health-promoting activities of SMG, including its positive impact in metabolic diseases, have been attributed to its antioxidant properties . Additionally, the mammalian lignans, END and ENL, produced from the metabolism of SDG, have shown promising effects against cancer .
Action Environment
The conversion of SDG into mammalian lignans, ENL and END, by the intestinal microflora contributes to the bioavailability of SDG . Other factors, such as diet, antibiotics, and obesity, also affect the circulating lignan levels in the body . Therefore, different levels of lignan bioactivation are observed due to these environmental factors .
生化分析
Biochemical Properties
Secoisolariciresinol monoglucoside is involved in biochemical reactions catalyzed by the enzyme UGT74S1 . This enzyme sequentially glucosylates secoisolariciresinol into this compound and then into secoisolariciresinol diglucoside . The glucosylation activity of UGT74S1 towards secoisolariciresinol is significantly higher than that of its closely related genes, UGT74S4 and UGT74S3 .
Cellular Effects
Its diglucoside form, secoisolariciresinol diglucoside, has been reported to have health-promoting activities, including a positive impact on metabolic diseases
Molecular Mechanism
The molecular mechanism of this compound involves its glucosylation by the enzyme UGT74S1 . This enzyme transforms secoisolariciresinol into this compound and then into secoisolariciresinol diglucoside . The glucosylation process is crucial for the biological activity of these compounds .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models. Its diglucoside form has been studied for its antidepressant effects in ovariectomized mice
Metabolic Pathways
This compound is part of the lignan biosynthetic pathway . It is produced from secoisolariciresinol through the action of the enzyme UGT74S1 . This enzyme is key in controlling the glucosylation of secoisolariciresinol into this compound .
准备方法
Synthetic Routes and Reaction Conditions: Secoisolariciresinol monoglucoside can be synthesized through the glucosylation of secoisolariciresinol. This process involves the use of uridine diphosphate glycosyltransferases, specifically UGT74S1, which catalyzes the addition of a glucose molecule to secoisolariciresinol .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of secoisolariciresinol diglucoside from flaxseed hulls, followed by hydrolysis to obtain this compound. This process can be optimized using alcoholic ammonium hydroxide and chromatography techniques .
化学反应分析
Types of Reactions: Secoisolariciresinol monoglucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form secoisolariciresinol diglucoside.
Reduction: Reduction reactions can convert it back to secoisolariciresinol.
Substitution: Glucosylation reactions can add additional glucose molecules to form secoisolariciresinol diglucoside
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Uridine diphosphate glucose is used in glucosylation reactions catalyzed by glycosyltransferases
Major Products:
Oxidation: Secoisolariciresinol diglucoside.
Reduction: Secoisolariciresinol.
Substitution: Secoisolariciresinol diglucoside
相似化合物的比较
Secoisolariciresinol monoglucoside is unique among lignans due to its specific glucosylation pattern. Similar compounds include:
Secoisolariciresinol: The aglycone form without glucose molecules.
Secoisolariciresinol diglucoside: The fully glucosylated form with two glucose molecules.
Matairesinol: Another lignan with similar health benefits but different structural features
属性
IUPAC Name |
2-[4-hydroxy-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O11/c1-34-20-9-14(3-5-18(20)29)7-16(11-27)17(8-15-4-6-19(30)21(10-15)35-2)13-36-26-25(33)24(32)23(31)22(12-28)37-26/h3-6,9-10,16-17,22-33H,7-8,11-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLPXFRWJUZTMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)COC3C(C(C(C(O3)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63320-67-2 | |
Record name | (8R,8'R)-Secoisolariciresinol 9-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037083 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between secoisolariciresinol diglucoside (SDG), secoisolariciresinol (SECO), and secoisolariciresinol monoglucoside (SMG)?
A1: Flaxseed is a rich source of the lignan secoisolariciresinol diglucoside (SDG). [] SDG can be hydrolyzed, breaking the ester linkages to release SDG and breaking the glycosidic bonds to release secoisolariciresinol (SECO). [] this compound (SMG) is an intermediate product in this hydrolysis process, formed by the removal of one glucose molecule from SDG. [] Research has shown that a specific UDP-glycosyltransferase enzyme in flax, Lu-UGT74S1 (Lu-UGTCL809), is responsible for the sequential glucosylation of SECO first into SMG and then into SDG. []
Q2: What are the main hydrolysates produced during the acid hydrolysis of SDG?
A2: Acid hydrolysis of SDG yields several products, with the major ones being this compound (SMG), secoisolariciresinol (SECO), and anhydrosecoisolariciresinol (anhydro-SECO). [] The specific products and the extent of hydrolysis depend on factors such as acid concentration, temperature, and reaction time. []
Q3: How does the concentration of sodium hydroxide influence the alkaline hydrolysis of SDG oligomers?
A3: The alkaline hydrolysis of SDG oligomers from flaxseed has been shown to follow first-order reaction kinetics under mild conditions. [] The concentration of sodium hydroxide used in the hydrolysis process has a significant impact on the activation energy of the reaction. [] Higher concentrations of sodium hydroxide generally lead to faster reaction rates.
Q4: Beyond SMG, SECO, and anhydro-SECO, are there other compounds affected during the hydrolysis of SDG?
A4: Yes, research indicates that other glucosides present in flaxseed undergo changes during SDG hydrolysis. [] For example, p-coumaric acid glucoside and ferulic acid glucoside, along with their respective methyl esters, can be produced or altered during this process. [] The specific transformations depend on the hydrolysis conditions.
Q5: Has the efficacy of a flaxseed, psyllium, and honey formulation been investigated for the treatment of uncomplicated pelvic inflammatory disease (uPID)?
A5: Yes, a single-blind, double-dummy randomized study compared the efficacy of a pessary containing flaxseed, psyllium, and honey to standard drug treatment for uncomplicated pelvic inflammatory disease (uPID). [] The pessary group showed a greater percentage reduction in symptoms such as abnormal vaginal discharge, lower abdominal pain, and low backache compared to the standard treatment group. [] While this study highlights the potential benefits of flaxseed in a specific formulation, it does not directly investigate the isolated effects of SMG. Further research is needed to understand the specific contributions of SMG and other flaxseed components to the observed effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。